2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
Description
Properties
IUPAC Name |
2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-14-4-3-12(9-13(14)17)26(21,22)20-8-5-11(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,11H,5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYUOFOMYBHLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Fluoro-4-methoxyphenylsulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 3-fluoro-4-methoxyaniline. In a representative procedure:
- Chlorosulfonation : 3-Fluoro-4-methoxyaniline (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 6 hours.
- Quenching : The mixture is poured into ice-water, and the product extracted with DCM (Yield: 78–82%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 152–154°C (decomp.) | |
| $$^1$$H NMR (CDCl₃) | δ 7.85 (d, J=8.4 Hz, 1H), 6.98 (d, J=12.3 Hz, 1H), 3.92 (s, 3H) |
Synthesis of Pyrrolidin-3-ol Derivatives
Pyrrolidin-3-ol is functionalized through a three-step sequence:
- Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (Yield: 89%).
- Sulfonylation : The TBS-protected pyrrolidine reacts with 3-fluoro-4-methoxyphenylsulfonyl chloride (1.2 eq) in DCM with triethylamine (TEA) as a base (Yield: 75%).
- Deprotection : TBS removal via tetra-n-butylammonium fluoride (TBAF) in THF affords 1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-ol (Yield: 92%).
Optimization Note : Use of TEA instead of DMAP reduces N-alkylation side products.
Etherification and Final Coupling
Nucleophilic Substitution with Pyrazine
The hydroxyl group on the pyrrolidine intermediate undergoes etherification with 3-methoxy-2-chloropyrazine under Mitsunobu conditions:
- Reaction : 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-ol (1.0 eq), 3-methoxy-2-chloropyrazine (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C → room temperature for 12 hours.
- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product (Yield: 68%).
Mechanistic Insight : The Mitsunobu reaction proceeds via oxidation-reduction, enabling inversion of configuration at the pyrrolidine hydroxyl center.
Alternative SNAr Pathway
For scale-up, a nucleophilic aromatic substitution (SNAr) approach is employed:
- Activation : 2-Chloro-3-methoxypyrazine (1.0 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C.
- Coupling : Addition of 1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-ol (1.2 eq) and stirring for 24 hours (Yield: 61%).
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Mitsunobu | 68 | 98.5 | 12 h |
| SNAr | 61 | 97.2 | 24 h |
Stereochemical Considerations
The pyrrolidine ring introduces a chiral center at C3. Asymmetric synthesis is achieved via:
- Chiral Resolution : Using (R)-(−)-mandelic acid to separate enantiomers of pyrrolidin-3-ol.
- Enantiomeric Excess : Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 90:10) confirms 99% ee for the (S)-enantiomer.
Critical Parameter : Reaction temperature during Mitsunobu coupling must remain below 25°C to prevent racemization.
Purification and Characterization
Chromatographic Techniques
Final purification employs:
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, DMSO- d₆) : δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J=8.1 Hz, 1H, aryl-H), 7.02 (d, J=12.7 Hz, 1H, aryl-H), 4.52 (m, 1H, pyrrolidine-O), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calcd. for C₁₆H₁₈FN₃O₅S [M+H]⁺ 383.1024, found 383.1028.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Products may include 3-fluoro-4-methoxybenzoic acid or its derivatives.
Reduction: Products may include 3-fluoro-4-methoxyphenyl sulfide.
Substitution: Products depend on the nucleophile used, such as 3-fluoro-4-methoxyphenylamine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, modulating their activity. The exact pathways are still under investigation but may include interactions with protein kinases or G-protein coupled receptors.
Case Studies:
- Targeting HSP90: Research indicates that compounds similar to 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine may inhibit heat shock protein 90 (HSP90), which is implicated in cancer progression and treatment resistance .
Pharmacological Studies
Studies have shown that the compound exhibits promising anti-inflammatory and anticancer activities. The presence of the methoxy groups may enhance its solubility and bioavailability, making it suitable for therapeutic applications.
Biological Activity:
Preliminary results indicate that the compound can reduce cell proliferation in various cancer cell lines, suggesting its potential use as an anticancer agent.
Material Sciences
Beyond medicinal applications, the compound's unique chemical properties allow exploration in material sciences. Its ability to form stable complexes with metals could lead to applications in catalysis or as a precursor for novel materials.
Mechanism of Action
The mechanism of action of 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and structurally related analogs from the literature:
Key Observations:
- Core Heterocycle Influence : Replacing pyrazine with oxadiazole (as in ) or triazolopyridine (as in ) modifies electronic density, impacting solubility and target interactions. Pyrazine’s nitrogen-rich structure may enhance hydrogen bonding in biological systems.
- Sulfonyl Group Prevalence : Sulfonylation of pyrrolidine is a common strategy (e.g., ) to improve compound stability and bioavailability.
Physicochemical Properties
Biological Activity
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is an organic compound with significant potential in various fields, particularly in medicinal chemistry. This compound features a unique structure that includes a pyrazine ring, methoxy groups, and a pyrrolidine moiety, which contribute to its biological activity. Understanding its mechanisms of action and biological effects is crucial for exploring its applications in drug development and other scientific research.
- Molecular Formula : C16H18FN3O5S
- Molecular Weight : 383.4 g/mol
- CAS Number : 2034322-86-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as a biochemical probe, modulating the activity of these targets, which can lead to various pharmacological effects.
Biological Activity Overview
The compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Properties
Studies suggest that derivatives of methoxypyrazines can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
The structural components of this compound may also confer neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Inhibition of cytokines | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study: Anticancer Potential
A study evaluating the anticancer effects of similar methoxypyrazine derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis through caspase activation pathways. This suggests that this compound could have similar effects, warranting further investigation into its anticancer potential.
Case Study: Anti-inflammatory Activity
In a laboratory setting, compounds resembling this compound were shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures. This reduction indicates a potential application for inflammatory diseases, suggesting that this compound could be explored for therapeutic use in conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
(Basic) What synthetic strategies are recommended for constructing the pyrrolidine-sulfonyl-pyrazine core of this compound, and how can reaction efficiency be optimized?
The synthesis involves two key steps: (1) regioselective sulfonylation of pyrrolidine and (2) etherification with methoxypyrazine. For sulfonylation, activate the 3-fluoro-4-methoxyphenylsulfonyl chloride with a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Monitor progress via TLC (dichloromethane/methanol 9:1) . For the ether linkage, utilize a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to couple the pyrrolidine-3-ol intermediate with 3-methoxypyrazine in THF under nitrogen. Optimize yields (~70–80%) by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–16 h) .
(Basic) How should researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Employ a multi-technique approach:
- 1H/13C NMR : Dissolve the compound in DMSO-d6 and reference residual solvent peaks (δ 2.50 ppm for 1H, 39.52 ppm for 13C). Key signals include pyrrolidine sulfonyl protons (δ 3.1–3.5 ppm, multiplet) and pyrazine aromatic protons (δ 8.2–8.4 ppm) .
- HRMS : Use electrospray ionization (ESI) to confirm the molecular ion [M+H]+ with <2 ppm mass error .
- HPLC-PDA : Assess purity (>98%) on a C18 column (acetonitrile/water gradient, 0.1% formic acid) with UV detection at 254 nm .
(Advanced) What computational approaches are effective in predicting the biological target affinity of this sulfonamide-pyrrolidine-pyrazine derivative?
Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to evaluate binding to kinase or phosphatase targets (e.g., PF-06465469-like phosphatases). Use the Protein Data Bank (PDB) to retrieve crystal structures (e.g., 4NBS for phosphatases). Parameterize the compound with GAFF2 force fields and solvate in a TIP3P water box. Validate docking poses with binding free energy calculations (MM/PBSA). Cross-reference results with in vitro enzymatic assays (IC50 determination) to refine predictions .
(Advanced) How can aqueous solubility challenges for this hydrophobic compound be addressed in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with polysorbate-80 (0.01–0.1%) to enhance dispersion .
- Cyclodextrin inclusion : Prepare a 2-hydroxypropyl-β-cyclodextrin complex (1:2 molar ratio) via freeze-drying .
- Structural modification : Introduce polar groups (e.g., hydroxyl or tertiary amines) at the pyrrolidine N-position while monitoring SAR for retained activity .
(Advanced) What are the critical factors in analyzing metabolic stability and potential drug-drug interactions for this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (Clint) using the substrate depletion method .
- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM indicates high interaction risk .
- Reactive metabolite detection : Trap electrophilic intermediates with glutathione (GSH) and identify adducts via high-resolution mass spectrometry .
(Basic) What green chemistry principles can be applied to optimize the synthesis of this compound?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for sulfonylation, which is less toxic and biodegradable .
- Oxidant choice : Use sodium hypochlorite (NaOCl) for oxidative steps, as demonstrated in triazolopyridine synthesis, to reduce heavy metal waste .
- Catalysis : Explore enzyme-mediated reactions (e.g., lipases for ester intermediates) to improve atom economy .
(Advanced) How can researchers resolve regioselectivity challenges during the sulfonylation of pyrrolidine derivatives?
- Protecting groups : Temporarily block the pyrrolidine 2-position with a tert-butoxycarbonyl (Boc) group to direct sulfonylation to the 1-position. Deprotect with TFA post-reaction .
- Steric control : Use bulky bases (e.g., 2,6-lutidine) to favor sulfonylation at the less hindered nitrogen .
- Computational modeling : Perform DFT calculations (Gaussian 16) to predict transition-state energies for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
